
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H8N2O3ClF. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-fluoro-2-nitrobenzyl group. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 4-fluoro-2-nitrobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The hydroxylamine group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Reduction: 4-Fluoro-2-aminobenzylhydroxylamine.
Substitution: Various substituted benzylhydroxylamines depending on the nucleophile used.
Oxidation: 4-Fluoro-2-nitrosobenzylhydroxylamine.
Wissenschaftliche Forschungsanwendungen
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new compounds. The nitro group can undergo reduction or oxidation, altering the chemical properties of the compound and enabling its use in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(4-Nitrobenzyl)hydroxylamine Hydrochloride: Similar structure but lacks the fluoro substituent.
O-(4-Chloro-2-nitrobenzyl)hydroxylamine Hydrochloride: Similar structure with a chloro substituent instead of fluoro.
O-(4-Methyl-2-nitrobenzyl)hydroxylamine Hydrochloride: Similar structure with a methyl substituent.
Uniqueness
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride is unique due to the presence of the fluoro substituent, which can influence the compound’s reactivity and properties. The fluoro group can enhance the compound’s stability and alter its electronic properties, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H8ClFN2O3 |
|---|---|
Molekulargewicht |
222.60 g/mol |
IUPAC-Name |
O-[(4-fluoro-2-nitrophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7FN2O3.ClH/c8-6-2-1-5(4-13-9)7(3-6)10(11)12;/h1-3H,4,9H2;1H |
InChI-Schlüssel |
NWGMNDKQBDAGDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])CON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid](/img/structure/B13716124.png)
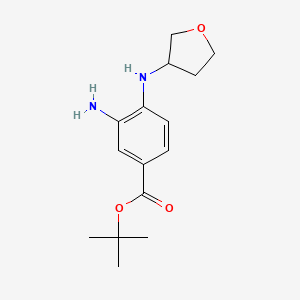
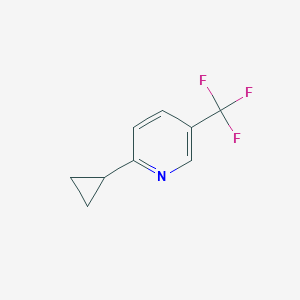
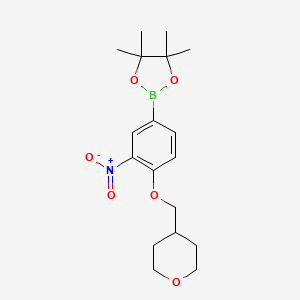
![5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13716134.png)
![Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13716137.png)
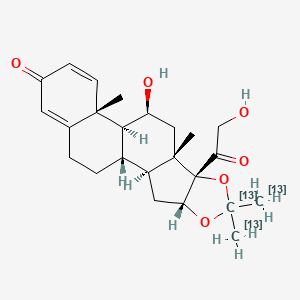
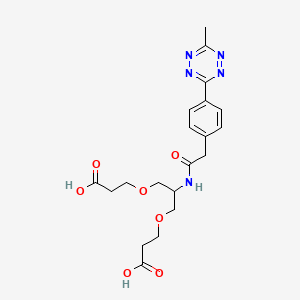
![[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13716157.png)
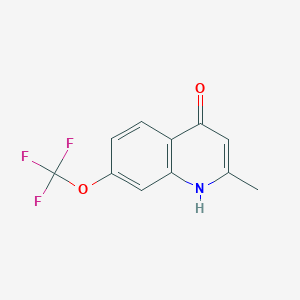
![8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716171.png)

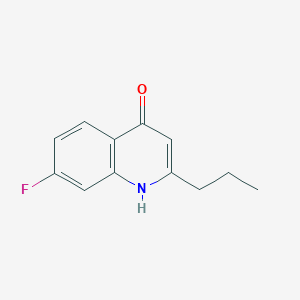
![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)
